N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
N-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule characterized by a pyrazolo[1,5-a]pyridine core fused with a tetrahydropyridine ring and an acetamide side chain substituted with a 3-(trifluoromethyl)phenyl group. This compound’s structure combines features of pyrazolo-heterocycles and fluorinated aromatic systems, which are common in pharmaceuticals targeting central nervous system (CNS) disorders, inflammation, or oncology.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c18-17(19,20)14-5-3-4-12(8-14)9-16(24)21-10-13-11-22-23-7-2-1-6-15(13)23/h3-5,8,11H,1-2,6-7,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSQWBZJSSPCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:
- Formation of the Tetrahydropyrazolo Core : This involves cyclization reactions starting from appropriate precursors such as hydrazines and carbonyl compounds.
- Introduction of the Trifluoromethyl Phenyl Group : This is achieved through electrophilic aromatic substitution or similar methods to attach the trifluoromethyl group to the phenyl ring.
- Amidation Reaction : The final step usually involves coupling the tetrahydropyrazolo moiety with a suitable acylating agent to form the amide bond.
Anticancer Properties
The compound has shown promising anticancer activity in various studies. Notably:
- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives related to this compound can inhibit proliferation in cancer cell lines, particularly those expressing FLT3 mutations. For example, compounds with similar structures have demonstrated GI50 values ranging from 30 to 80 nM against FLT3-ITD-positive acute myeloid leukemia cells .
- Mechanism of Action : The inhibition is often linked to the suppression of FLT3 kinase phosphorylation and subsequent downstream signaling pathways that are crucial for cancer cell survival and proliferation. Furthermore, these compounds can induce apoptosis and arrest the cell cycle in the G0/G1 phase .
Antibacterial Activity
Research on related pyrazolo derivatives has highlighted their antibacterial potential:
- In Vitro Studies : Compounds similar to this compound have been evaluated against various bacterial strains. For instance, certain derivatives exhibited effective antibacterial activity with EC50 values significantly lower than established antibiotics .
- Mechanism of Action : Scanning electron microscopy (SEM) studies have revealed that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death. This suggests a direct bactericidal action rather than merely inhibiting growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Groups : The presence of the trifluoromethyl group on the phenyl ring appears to enhance lipophilicity and bioavailability, which may contribute to improved potency against target cells.
- Heterocyclic Core Influence : The tetrahydropyrazolo structure is essential for biological activity; modifications at specific positions on this ring can lead to significant changes in efficacy and selectivity against various targets.
Case Studies
Several studies have documented the biological effects of this compound and its analogs:
- Cancer Cell Lines : A study demonstrated that compounds with similar structures effectively inhibited growth in FLT3 mutant cell lines while sparing normal cells .
- Bacterial Infections : Another investigation highlighted that certain derivatives showed effective antibacterial properties against resistant strains of bacteria, suggesting potential therapeutic applications in infectious diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound belongs to a broader class of pyrazolo-acetamide derivatives. Below is a comparative analysis with structurally related molecules:
Key Findings
This may improve binding to dynamic protein targets like G-protein-coupled receptors . Pyrazolo[3,4-d]pyrimidines () are bulkier and often used in kinase inhibitors, whereas the target compound’s smaller core may favor CNS penetration .
Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound provides strong electron-withdrawing effects and lipophilicity, contrasting with the iodophenyl group in (used for radiolabeling) or the chromenone system in (imparts π-stacking capacity). Thiadiazole and pyrazolone moieties in enhance hydrogen-bonding and antimicrobial activity but may reduce metabolic stability compared to the target’s trifluoromethyl group .
Synthetic Accessibility: The target compound’s synthesis likely involves cyclization of tetrahydropyridine precursors followed by amidation, similar to routes in and . However, the use of trifluoromethylphenyl acetic acid may require specialized fluorination steps, increasing complexity relative to non-fluorinated analogues .
The trifluoromethyl group may further modulate selectivity over similar compounds like pyrazolones (), which are traditionally antipyretics .
Physicochemical and Pharmacokinetic Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
